Sodium Channel Site-2 Binding Affinity: Prenylamine vs. Flunarizine and Cinnarizine
In a direct head-to-head comparison using rat synaptosomal preparations, prenylamine inhibited [³H]batrachotoxinin-A 20-α-benzoate (³H-BTX-B) binding to voltage-gated sodium channel site 2 with an IC₅₀ of 32 nM. This potency positions prenylamine between flunarizine (IC₅₀ 27 nM) and cinnarizine (IC₅₀ 79 nM) among arylalkylamine antianginal agents [1]. The same rank order was reproduced in cardiac membrane preparations. In contrast, verapamil was substantially weaker in this assay (IC₅₀ for Na⁺ influx inhibition = 110 µM vs. 15 µM for prenylamine), and nifedipine exceeded 100 µM [1]. This demonstrates that prenylamine possesses a sodium channel modulatory component that is quantitatively distinct from other calcium channel blocker subclasses.
| Evidence Dimension | Inhibition of [³H]BTX-B binding to voltage-gated sodium channel site 2 |
|---|---|
| Target Compound Data | Prenylamine IC₅₀ = 32 nM (rat synaptosomes); Na⁺ influx IC₅₀ = 15 µM |
| Comparator Or Baseline | Flunarizine IC₅₀ = 27 nM; Cinnarizine IC₅₀ = 79 nM; Verapamil Na⁺ influx IC₅₀ = 110 µM; Nifedipine Na⁺ influx IC₅₀ > 100 µM |
| Quantified Difference | Prenylamine is 7.3-fold more potent than verapamil for Na⁺ influx inhibition; 2.5-fold less potent than flunarizine at BTX-B site |
| Conditions | Rat brain synaptosomal membranes and cardiac membrane preparations; ³H-BTX-B radioligand binding assay; ²²Na⁺ influx induced by protoveratrine B |
Why This Matters
Researchers studying sodium channel pharmacology or screening for sodium channel modulatory activity in the context of cardiac ischemia should select prenylamine over verapamil or nifedipine, as the latter two lack meaningful site-2 sodium channel affinity under these assay conditions.
- [1] Grima M, Schwartz J, Spach MO, Velly J. Effects of some antianginal and vasodilating drugs on sodium influx and on the binding of ³H-batrachotoxinin-A 20-α-benzoate and ³H-tetracaine. Naunyn-Schmiedeberg's Arch Pharmacol. 1987;335(2):176-182. doi:10.1007/BF00177720 View Source
